molecular formula C14H13N3O2 B2857532 12-(furan-3-carbonyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene CAS No. 1904334-12-8

12-(furan-3-carbonyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene

Cat. No.: B2857532
CAS No.: 1904334-12-8
M. Wt: 255.277
InChI Key: LTTFNSHDJOKLMV-UHFFFAOYSA-N
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Description

This compound belongs to the triazatricyclo[7.2.1.0²,⁷]dodeca-triene family, characterized by a fused tricyclic core with nitrogen substitutions. The furan-3-carbonyl group at position 12 introduces unique electronic and steric properties, distinguishing it from analogues. The compound’s molecular formula is inferred as C₁₄H₁₃N₃O₂ (molecular weight ~255.27 g/mol) based on analogous structures .

Properties

IUPAC Name

furan-3-yl(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c18-14(9-3-4-19-7-9)17-10-1-2-13(17)11-6-15-8-16-12(11)5-10/h3-4,6-8,10,13H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTFNSHDJOKLMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CN=CN=C3CC1N2C(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-(furan-3-carbonyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene involves multiple steps, including the formation of the furan ring, the pyrimidine ring, and the cycloheptane ring. One common method for synthesizing furan derivatives is through the palladium-catalyzed one-pot multi-component reactions of allenols, aryl iodides, alcohols, and carbon monoxide . This method features a cascade process combining carbonylation of aryl iodide, alcohoxyl carbonylation of the in situ formed allyl palladium complex, and intramolecular condensation of the α-hydroxyl enone intermediate.

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, high-pressure reactors, and continuous flow processes to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Furan-3-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted furan derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Electrophiles: Such as halogens (Cl₂, Br₂) or nitro groups (NO₂).

Major Products

The major products formed from these reactions include various substituted furan derivatives, dihydrofuran derivatives, and furan-2,3-dione derivatives.

Scientific Research Applications

Furan-3-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 12-(furan-3-carbonyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting key enzymes or receptors involved in cellular processes. For example, it may inhibit protein kinases, which are essential for controlling cell growth, differentiation, migration, and metabolism . This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The triazatricyclo core is highly modular, with substituents influencing solubility, reactivity, and biological activity. Key analogues include:

Compound Name Substituent at Position 12 Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound Furan-3-carbonyl C₁₄H₁₃N₃O₂ 255.27 Moderate polarity due to furan and carbonyl; logP ~1.5 (estimated)
12-(Furan-2-carbonyl) analogue Furan-2-carbonyl C₁₄H₁₃N₃O₂ 255.27 Similar molecular weight but distinct electronic effects (furan-2 vs. 3 substitution)
5-tert-butyl derivative tert-Butyl C₁₃H₁₉N₃ 217.32 Higher hydrophobicity (logP ~2.5); reduced hydrogen-bonding capacity
3-Phenylpropan-1-one derivative 3-Phenylpropan-1-one C₁₈H₁₉N₃O 293.36 Increased steric bulk; potential for π-π interactions
Screened Pharmacological Analogue (S572-0285) 3,4-Dimethoxyphenyl-carboxamide C₁₉H₂₂N₄O₃ 354.41 Enhanced hydrogen-bonding (logP ~1.58; PSA ~59.6 Ų); CNS MPO library inclusion

Key Observations :

  • Electronic Effects : Furan-3 substitution (target compound) may confer distinct dipole interactions compared to furan-2 isomers, influencing binding affinity in biological systems .
  • Hydrophobicity : The tert-butyl derivative exhibits higher logP, suggesting improved membrane permeability but reduced solubility .
  • Pharmacological Potential: The 3,4-dimethoxyphenyl-carboxamide analogue (S572-0285) demonstrates optimized properties for CNS targeting, with balanced logD (1.58) and water solubility (logSw -2.04) .

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